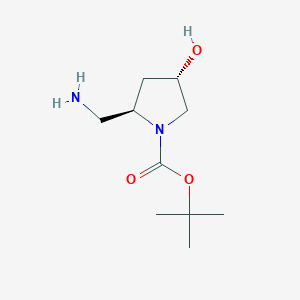

tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a versatile and significant compound with applications spanning multiple scientific disciplines. This chiral molecule features both hydroxyl and aminomethyl functional groups, making it a valuable building block for chemical synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate often begins with chiral starting materials or involves chiral resolution steps. A common route includes the cyclization of appropriate intermediates under controlled conditions to form the pyrrolidine ring, followed by functionalization at the 2 and 4 positions. Typically, reactions involve protecting groups such as tert-butyl esters to enhance selectivity and yield.

Industrial Production Methods: : On an industrial scale, the production often uses optimized catalytic processes to ensure high yield and purity. Techniques like hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution are employed to maintain the stereochemistry of the product. Reaction conditions include temperature control, pressure adjustments, and precise reagent addition to minimize by-products and enhance efficiency.

化学反応の分析

Types of Reactions it Undergoes: : tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is known for undergoing oxidation, reduction, and substitution reactions.

Common Reagents and Conditions Used in These Reactions: : Oxidation reactions often use agents like potassium permanganate or chromium trioxide. Reduction may involve hydride sources such as lithium aluminum hydride or catalytic hydrogenation. Substitution reactions frequently use halogenating agents or nucleophiles under basic conditions.

Major Products Formed from These Reactions: : Major products from these reactions can vary, including oxidized ketones or aldehydes, reduced amines or alcohols, and substituted derivatives at the aminomethyl or hydroxyl positions.

科学的研究の応用

Chemistry: : In synthetic chemistry, it serves as a chiral building block for complex molecules, facilitating the construction of asymmetric molecules with high enantiomeric purity. It's used in the synthesis of pharmaceuticals and natural product analogs.

Biology: : In biological studies, it may be utilized to explore enzyme-substrate interactions and protein binding due to its well-defined chiral centers and functional groups.

Medicine: : Medically, derivatives of this compound are investigated for potential therapeutic effects, including antimicrobial and antiviral activities. Its structure aids in the development of drugs with improved efficacy and reduced side effects.

Industry: : Industrially, it's applied in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals, polymers, and other high-value materials.

作用機序

Effects and Molecular Targets: : The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, modulating biological pathways. Its aminomethyl and hydroxyl groups participate in hydrogen bonding and electrostatic interactions, affecting the compound's binding affinity and specificity.

Pathways Involved: : Pathways influenced by this compound include metabolic routes where it acts as an inhibitor or activator of key enzymes, affecting cellular processes like signal transduction, metabolic cycles, and gene expression.

類似化合物との比較

Uniqueness: : When compared to similar chiral pyrrolidines, tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate stands out due to its specific stereochemistry, which can greatly influence its reactivity and interaction with biological targets. The presence of the tert-butyl ester group further distinguishes its physical and chemical properties.

List of Similar Compounds

(2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine

tert-Butyl 2-hydroxy-4-aminopyrrolidine-1-carboxylate

1-Boc-4-aminomethyl-2-hydroxypyrrolidine

生物活性

tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, with the CAS number 1932437-94-9, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O3, with a molecular weight of 216.28 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an aminomethyl group, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 1932437-94-9 |

| Purity | ≥ 97% |

Antifibrotic Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antifibrotic activity. For instance, in vitro evaluations showed that certain derivatives could inhibit collagen synthesis in hepatic stellate cells. This is particularly relevant for conditions like liver fibrosis where excessive collagen deposition occurs. One study reported that a related compound reduced the expression of key fibrotic markers such as COL1A1 and α-SMA in a dose-dependent manner when stimulated by TGFβ1 .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies indicated that it could inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease. The mechanism involves the inhibition of β-secretase and acetylcholinesterase activities, leading to reduced neuroinflammation and oxidative stress .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it was shown to have an IC50 value of 15.4 nM against β-secretase and a Ki value of 0.17 μM against acetylcholinesterase . These activities suggest potential therapeutic applications in neurodegenerative disorders.

Study on Liver Fibrosis

In a controlled study involving hepatic stellate cells, the administration of this compound resulted in a significant decrease in collagen synthesis compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in liver fibrosis management .

Neuroprotective Mechanism Investigation

Another study focused on the neuroprotective effects of this compound against amyloid-beta-induced cytotoxicity in astrocytes. Results indicated that treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting its role in mitigating neuroinflammation associated with Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Collagen Synthesis : By interfering with TGFβ signaling pathways, the compound reduces collagen production in fibrotic conditions.

- Neuroprotection : Its ability to inhibit amyloid-beta aggregation suggests a protective role against neuronal damage.

- Enzyme Modulation : The compound's inhibition of key enzymes involved in neurotransmitter degradation contributes to its potential cognitive-enhancing effects.

特性

IUPAC Name |

tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQOVHQSXJGTPM-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。